molecular formula C18H27NO5 B1599322 CID 6442706 CAS No. 20361-77-7

CID 6442706

Cat. No.: B1599322
CAS No.: 20361-77-7
M. Wt: 337.4 g/mol
InChI Key: BTHCJHQOYFUIMG-ZEDKSUSISA-N
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Description

CID 6442706 is an alkaloid compound derived from the plant Cacalia hastata L., which belongs to the Asteraceae family. This compound is known for its spasmolytic activity, making it useful in traditional medicine for treating various ailments such as wound healing, gastric ulcers, and fever .

Preparation Methods

Synthetic Routes and Reaction Conditions

CID 6442706 can be synthesized from the semi-solid extract of Cacalia hastata L. The preparation involves using various excipients such as gel formers, solvents, neutralizers, antimicrobial preservatives, and humectants . The gel formulation is standardized based on criteria such as the amount of biologically active compound, appearance, pH, viscosity, and bacterial contamination .

Industrial Production Methods

Industrial production of this compound involves extracting the compound from Cacalia hastata L. using solvents like ethanol. The extract is then purified through recrystallization to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

CID 6442706 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties.

Scientific Research Applications

CID 6442706 has several scientific research applications, including:

Mechanism of Action

CID 6442706 exerts its effects by interacting with specific molecular targets in the body. It acts on smooth muscle cells, leading to relaxation and relief from spasms. The exact molecular pathways involved in its action are still under investigation, but it is believed to modulate calcium ion channels and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Platyphylline: Another alkaloid with similar spasmolytic activity.

    Atropine: A well-known anticholinergic agent with spasmolytic properties.

    Scopolamine: An alkaloid used for its antispasmodic and antiemetic effects.

Uniqueness of CID 6442706

This compound is unique due to its specific source from Cacalia hastata L. and its distinct chemical structure. Unlike other similar compounds, this compound has a unique combination of functional groups that contribute to its specific biological activities .

Properties

IUPAC Name

(1R,4E,11S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4+/t11?,13-,14-,15+,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHCJHQOYFUIMG-ZEDKSUSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CC(C(C(=O)OC[C@H]2CCN3[C@@H]2[C@@H](CC3)OC1=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901020151
Record name Hastacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901020151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20361-77-7
Record name Hastacine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020361777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hastacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901020151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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